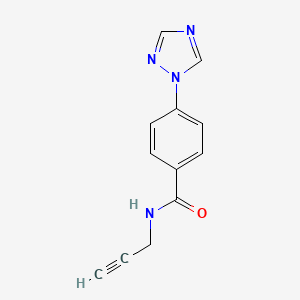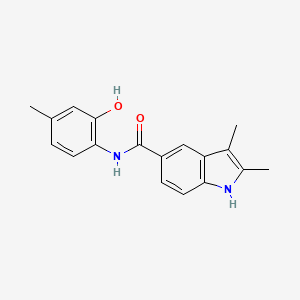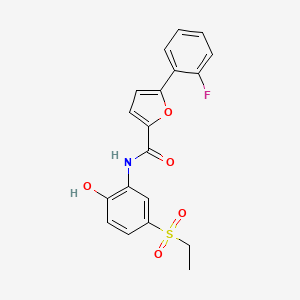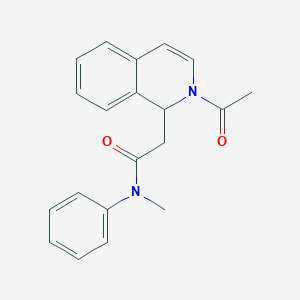
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AIA and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammatory processes and cancer cell growth. Additionally, AIA has been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide can have various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes that are involved in inflammatory processes. Additionally, AIA has been found to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its potential for use in the development of new anti-inflammatory and anti-cancer treatments. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using AIA in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide. One potential direction is the further study of its anti-inflammatory and anti-cancer properties. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the mechanism of action of AIA and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-acetyl-1H-isoquinoline with N-(1-phenylethyl)acetamide in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in a solvent such as ethanol or methanol.
Scientific Research Applications
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, this compound has been found to have potential applications in the field of cancer research. Studies have shown that AIA can inhibit the growth of cancer cells and may be a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(17-8-4-3-5-9-17)22-21(25)14-20-19-11-7-6-10-18(19)12-13-23(20)16(2)24/h3-13,15,20H,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQSPYKIUHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)

![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)


![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)






![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)